molecular formula C19H10N2O3 B141997 3-Nitro-6-azabenzo(a)pyrene N-oxide CAS No. 138835-34-4

3-Nitro-6-azabenzo(a)pyrene N-oxide

Cat. No. B141997
M. Wt: 314.3 g/mol
InChI Key: VUABPVGKRFXVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-6-azabenzo(a)pyrene N-oxide (NABPO) is a potent mutagenic and carcinogenic compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of nitroaromatic compounds, which are known for their ability to induce DNA damage and mutations.

Mechanism Of Action

3-Nitro-6-azabenzo(a)pyrene N-oxide exerts its mutagenic and carcinogenic effects by forming adducts with DNA, which can lead to mutations and DNA damage. The nitro group in 3-Nitro-6-azabenzo(a)pyrene N-oxide is reduced to a nitroso group in the presence of reducing agents, such as glutathione, which can then react with DNA to form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and ultimately cancer.

Biochemical And Physiological Effects

3-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. It has also been shown to induce cell cycle arrest and apoptosis in some cell types. In animal studies, 3-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce tumors in various organs, including the liver, lung, and kidney.

Advantages And Limitations For Lab Experiments

3-Nitro-6-azabenzo(a)pyrene N-oxide is a potent mutagenic and carcinogenic agent that can be used to study the mechanisms of DNA damage and repair, as well as the pathways involved in carcinogenesis. However, its use is limited by its toxicity and potential for harm. It must be handled with care and disposed of properly to avoid exposure to laboratory personnel and the environment.

Future Directions

There are several future directions for research on 3-Nitro-6-azabenzo(a)pyrene N-oxide. One area of interest is the development of new methods for detecting 3-Nitro-6-azabenzo(a)pyrene N-oxide-DNA adducts, which could lead to improved genotoxicity assays. Another area of interest is the identification of new targets for cancer therapy based on the mechanisms of action of 3-Nitro-6-azabenzo(a)pyrene N-oxide. Finally, there is a need for further studies to evaluate the potential health effects of 3-Nitro-6-azabenzo(a)pyrene N-oxide exposure in humans and the environment.

Synthesis Methods

3-Nitro-6-azabenzo(a)pyrene N-oxide can be synthesized by the nitration of 6-azabenzo(a)pyrene (ABP) using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized to 3-Nitro-6-azabenzo(a)pyrene N-oxide using a mild oxidizing agent such as hydrogen peroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-Nitro-6-azabenzo(a)pyrene N-oxide has been used extensively in scientific research as a mutagenic and carcinogenic agent. It is commonly used in genotoxicity assays to evaluate the potential of chemicals to induce DNA damage and mutations. 3-Nitro-6-azabenzo(a)pyrene N-oxide has also been used to study the mechanisms of DNA damage and repair, as well as the pathways involved in carcinogenesis.

properties

CAS RN

138835-34-4

Product Name

3-Nitro-6-azabenzo(a)pyrene N-oxide

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

13-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene

InChI

InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-5-11-6-9-16(21(23)24)14-8-10-17(20)19(13)18(11)14/h1-10H

InChI Key

VUABPVGKRFXVOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]

synonyms

3-nitro-6-azaBaP N-oxide
3-nitro-6-azabenzo(a)pyrene N-oxide

Origin of Product

United States

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